molecular formula C5H10F2N2O2S B1396878 4,4-Difluoropiperidine-1-sulfonamide CAS No. 1015170-98-5

4,4-Difluoropiperidine-1-sulfonamide

Cat. No. B1396878
M. Wt: 200.21 g/mol
InChI Key: OYTNXDPEGKLEMV-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidine-1-sulfonamide is a chemical compound with the CAS Number: 1015170-98-5 . It has a molecular weight of 200.21 and is typically in powder form .


Molecular Structure Analysis

The molecular formula of 4,4-Difluoropiperidine-1-sulfonamide is C5H10F2N2O2S. This compound contains elements such as carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur.


Physical And Chemical Properties Analysis

4,4-Difluoropiperidine-1-sulfonamide is a powder at room temperature . It has a molecular weight of 200.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

  • Chemical Synthesis

    • 4,4-Difluoropiperidine-1-sulfonamide is a chemical reagent . It can be used in various fields of chemistry for synthesis .
  • Development of Pharmaceuticals

    • Compounds like this can be used in the development of new pharmaceuticals . For example, 1, 4-disubstituted piperidines have been evaluated for their antimalarial properties .
  • Materials Science

    • In materials science, such compounds might be used for the creation of new polymers .
  • Environmental Science

    • In environmental science, they could be used for the study of chemical processes .
  • Synthesis of Fluorinated Pyridines

    • Fluorinated pyridines are important in various biological applications. The synthesis of such compounds often involves the use of fluorinated reagents .
  • Radiobiology

    • Fluoropyridines, which can be synthesized using fluorinated reagents, have potential applications in radiobiology .
  • Chemical Synthesis

    • 4,4-Difluoropiperidine-1-sulfonamide is a chemical reagent . It can be used in various fields of chemistry for synthesis .
  • Development of Pharmaceuticals

    • Compounds like this can be used in the development of new pharmaceuticals . For example, 1, 4-disubstituted piperidines have been evaluated for their antimalarial properties .
  • Materials Science

    • In materials science, such compounds might be used for the creation of new polymers .
  • Environmental Science

    • In environmental science, they could be used for the study of chemical processes .
  • Synthesis of Fluorinated Pyridines

    • Fluorinated pyridines are important in various biological applications. The synthesis of such compounds often involves the use of fluorinated reagents .
  • Radiobiology

    • Fluoropyridines, which can be synthesized using fluorinated reagents, have potential applications in radiobiology .

Safety And Hazards

The safety data sheet (SDS) for 4,4-Difluoropiperidine-1-sulfonamide provides information on its potential hazards, handling and storage guidelines, and first-aid measures . It’s important to handle this compound with appropriate safety measures to prevent exposure.

properties

IUPAC Name

4,4-difluoropiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2O2S/c6-5(7)1-3-9(4-2-5)12(8,10)11/h1-4H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTNXDPEGKLEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoropiperidine-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JHM Lange, MAW van der Neut, AP den Hartog… - Bioorganic & Medicinal …, 2010 - Elsevier
The synthesis, structure–activity relationship (SAR) studies and intramolecular hydrogen bonding pattern of 1,3,5-trisubstituted 4,5-dihydropyrazoles are described. The target …
Number of citations: 23 www.sciencedirect.com

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